molecular formula C12H13NOS2 B14703141 5-Methyl-3-(alpha-methylbenzyl)rhodanine CAS No. 23538-09-2

5-Methyl-3-(alpha-methylbenzyl)rhodanine

Cat. No.: B14703141
CAS No.: 23538-09-2
M. Wt: 251.4 g/mol
InChI Key: QJZUHKFLFBSWMU-UHFFFAOYSA-N
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Description

5-Methyl-3-(alpha-methylbenzyl)rhodanine: is a heterocyclic compound that belongs to the rhodanine family. Rhodanines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thiazolidine ring with a rhodanine core, which is substituted with a methyl group at the 5-position and an alpha-methylbenzyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-(alpha-methylbenzyl)rhodanine typically involves the condensation of rhodanine with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where rhodanine reacts with alpha-methylbenzylidene in the presence of a base such as piperidine or triethylamine. The reaction is often carried out under microwave dielectric heating to enhance the yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-3-(alpha-methylbenzyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The rhodanine ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is used as a building block in organic synthesis. Its reactivity and functional groups make it a versatile intermediate for the synthesis of various heterocyclic compounds.

Biology and Medicine: Rhodanine derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are studied for their ability to inhibit enzymes and proteins involved in disease pathways .

Industry: In the industrial sector, rhodanine derivatives are used in the development of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(alpha-methylbenzyl)rhodanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, rhodanine derivatives are known to inhibit aldose reductase, an enzyme involved in diabetic complications. The inhibition occurs through the formation of a covalent bond between the rhodanine moiety and the enzyme’s active site .

Comparison with Similar Compounds

  • Rhodanine-3-acetic acid
  • Rhodanine-3-propionic acid
  • Rhodanine-3-butyric acid

Comparison: 5-Methyl-3-(alpha-methylbenzyl)rhodanine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other rhodanine derivatives, it may exhibit enhanced potency or selectivity towards certain molecular targets. The presence of the alpha-methylbenzyl group can influence the compound’s lipophilicity and binding affinity, making it a valuable scaffold for drug design .

Properties

CAS No.

23538-09-2

Molecular Formula

C12H13NOS2

Molecular Weight

251.4 g/mol

IUPAC Name

5-methyl-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NOS2/c1-8(10-6-4-3-5-7-10)13-11(14)9(2)16-12(13)15/h3-9H,1-2H3

InChI Key

QJZUHKFLFBSWMU-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=S)S1)C(C)C2=CC=CC=C2

Origin of Product

United States

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